

# Eflornithine Clinical Trial Outcomes: A Meta-Analysis and Comparative Guide

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## Compound of Interest

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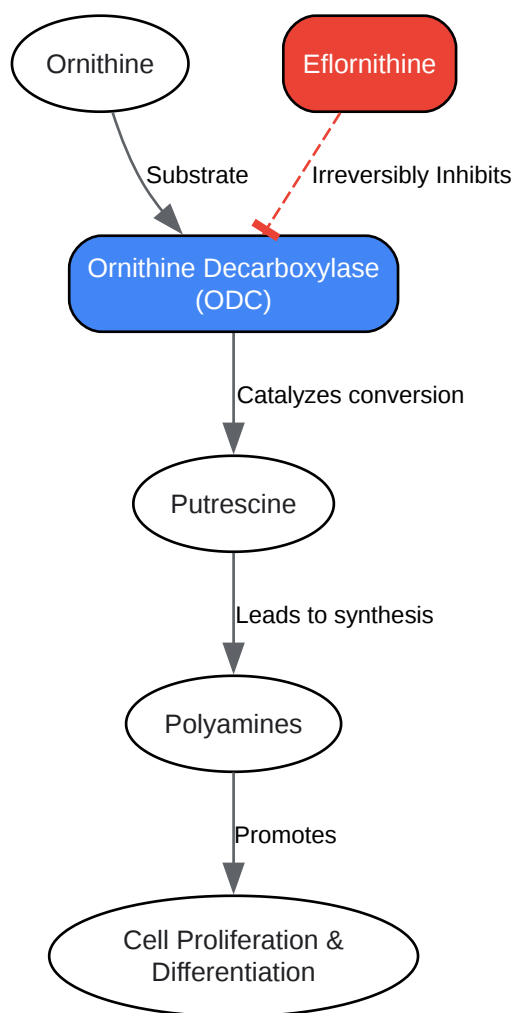
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**Eflornithine**, an irreversible inhibitor of the enzyme ornithine decarboxylase, has been the subject of numerous clinical trials for a variety of therapeutic applications. This guide provides a meta-analysis of clinical trial outcomes for **eflornithine** in the treatment of facial hirsutism, African trypanosomiasis, and high-risk neuroblastoma. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of **eflornithine**'s performance against alternative treatments and placebo.

## Mechanism of Action

**Eflornithine**'s therapeutic effects stem from its ability to inhibit ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell division and differentiation. By blocking ODC, **eflornithine** curtails cell proliferation, which is central to its efficacy in reducing hair growth, inhibiting the growth of *Trypanosoma brucei*, the parasite responsible for African trypanosomiasis, and preventing the relapse of neuroblastoma.



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**Fig. 1: Eflornithine's Mechanism of Action.**

## Efficacy in Facial Hirsutism

Topical **eflornithine** 13.9% cream has been evaluated in numerous studies for its efficacy in reducing unwanted facial hair in women. The primary endpoints in these trials typically involve physician's global assessment (PGA) and patient self-assessment of hair reduction.

## Comparison with Placebo

Two identically designed randomized, double-blind, placebo-controlled trials involving a total of 596 women demonstrated the superiority of **eflornithine** cream over a vehicle cream (placebo) [1]. After 24 weeks of twice-daily application, a significantly higher percentage of women in the

**eflornithine** group achieved treatment success, defined as "clear/almost clear" or "marked improvement" on the PGA<sup>[1]</sup>.

Outcome Measure	Eflornithine 13.9% Cream	Placebo Cream	p-value
Treatment "Success" (Physician's Global Assessment) at 24 weeks	32%	9%	≤0.05

Table 1: Comparison of Eflornithine Cream and Placebo for Facial Hirsutism<sup>[1]</sup>

## Adjunctive Therapy with Laser Hair Removal

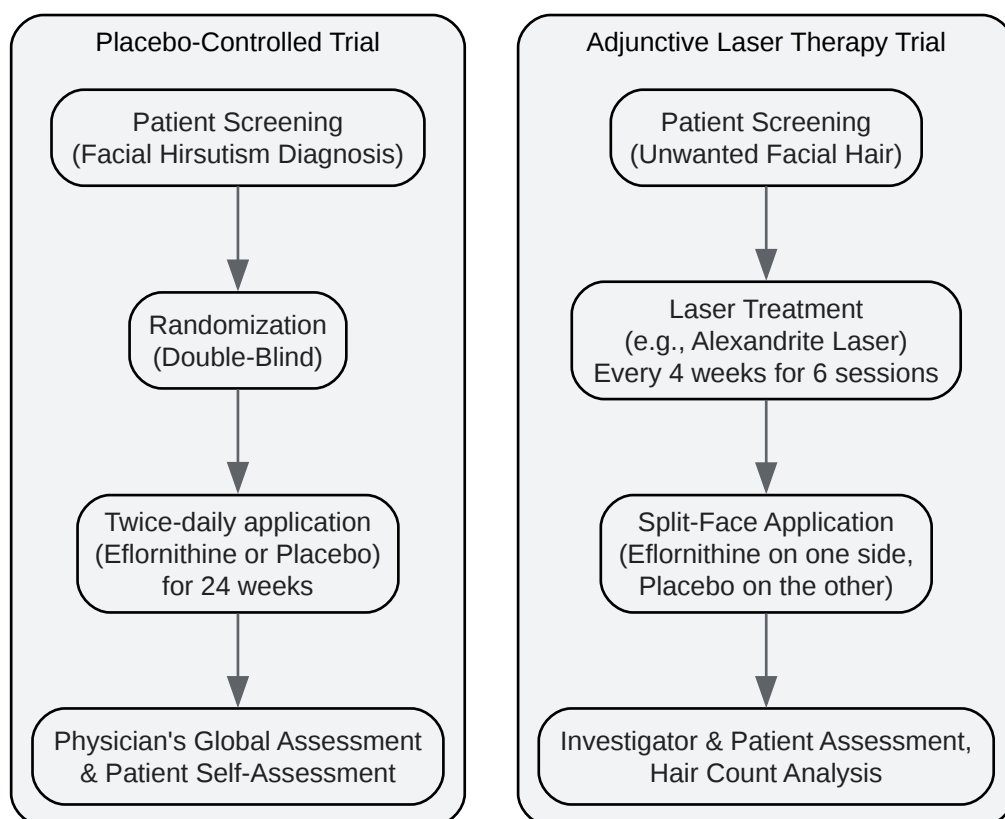
**Eflornithine** has also been studied as an adjunct to laser hair removal, showing enhanced and more rapid results compared to laser therapy alone<sup>[2][3]</sup>. A randomized, double-blind, placebo-controlled, split-face comparison study demonstrated that the combination of **eflornithine** cream with long-pulse alexandrite laser treatment resulted in a higher rate of complete or almost complete hair removal.

Outcome Measure	Eflornithine + Laser	Placebo + Laser	p-value
Complete/Almost Complete Hair Removal (Investigator Assessment)	93.5%	67.9%	0.021
Patient Preference for Treatment Side	41.9%	18% (no preference)	0.029
Hair Count Reduction (vs. baseline)	Statistically significant	-	<0.01

Table 2: Efficacy of Eflornithine as an Adjunct to Laser Therapy

A systematic review of three randomized controlled trials concluded that topical **eflornithine** is an effective adjunctive therapy for reducing unwanted facial hair in women with hirsutism for at least the first six months of treatment. One study noted a 17% greater reduction in hair regrowth after six months when combining **eflornithine** with Intense Pulsed Light (IPL) therapy compared to no treatment.

## Experimental Protocols: Facial Hirsutism



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**Fig. 2:** Experimental Workflow for Hirsutism Clinical Trials.

The placebo-controlled trials enrolled women aged 18-83 with a clinical diagnosis of facial hirsutism and a minimum hair density. Participants applied either **eflornithine** or a placebo cream twice daily for 24 weeks. Efficacy was assessed using a 4-point Physician's Global Assessment scale (clear/almost clear, marked improvement, improved, no improvement/worse).

In the adjunctive laser therapy studies, women with unwanted facial hair underwent multiple sessions of laser treatment (e.g., long-pulse alexandrite laser). In a split-face design, **eflornithine** cream was applied to one side of the face and a placebo to the other, twice daily. Assessments included investigator global scoring, patient self-assessment, and hair count analysis.

## Efficacy in African Trypanosomiasis (Sleeping Sickness)

**Eflornithine** has been a crucial treatment for the second stage of *Trypanosoma brucei* gambiense infection. More recently, a combination therapy of nifurtimox and **eflornithine** (NECT) has become the standard of care.

### NECT vs. Eflornithine Monotherapy

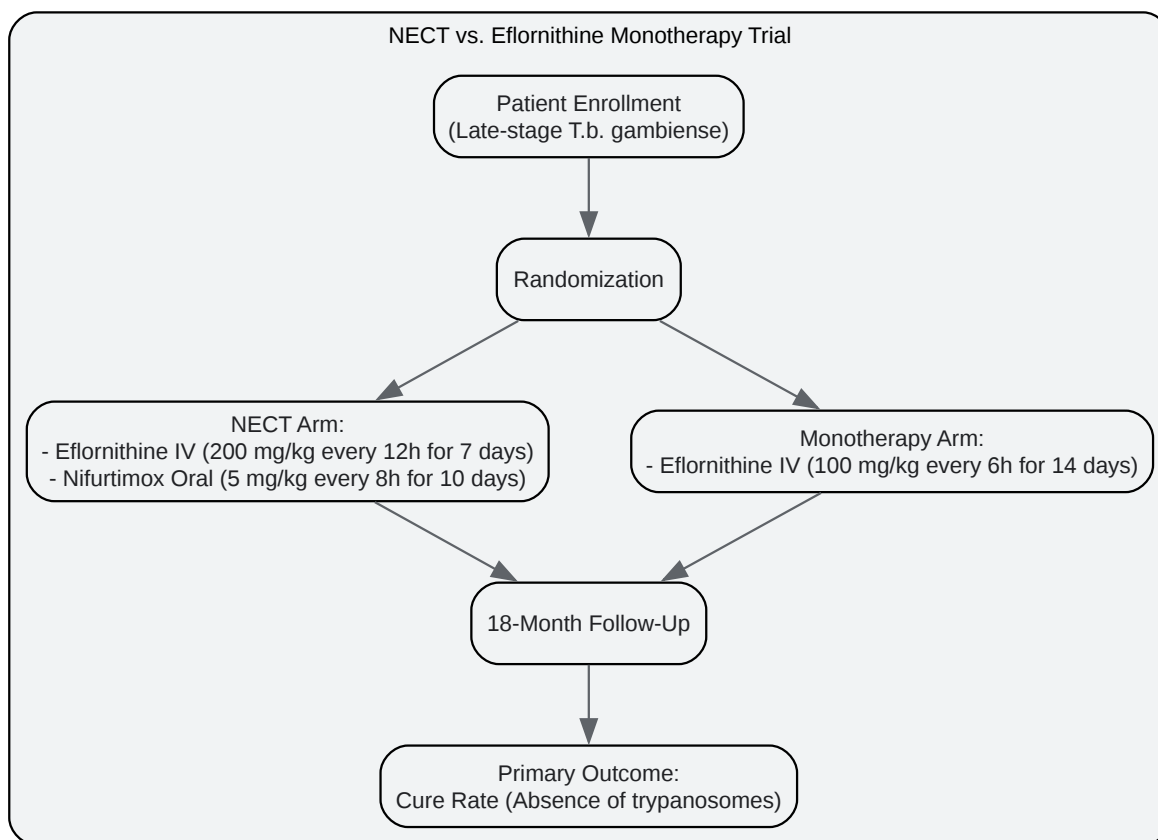
Clinical trials have demonstrated that NECT is non-inferior to **eflornithine** monotherapy in terms of efficacy and offers a better safety profile and a more convenient treatment regimen. A systematic review of eight studies confirmed the non-inferiority of NECT.

Outcome Measure	Nifurtimox-Eflornithine Combination Therapy (NECT)	Eflornithine Monotherapy
Cure Rate (18-month follow-up)	90.9% - 96.5%	88.9% - 91.6%

Table 3: Comparison of NECT and Eflornithine Monotherapy for African Trypanosomiasis

The NECT regimen is shorter and involves fewer intravenous infusions compared to **eflornithine** monotherapy, reducing the burden on both patients and healthcare systems.

## Experimental Protocols: African Trypanosomiasis



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**Fig. 3:** Experimental Workflow for NECT Clinical Trials.

Clinical trials comparing NECT and **eflornithine** monotherapy were typically multicenter, randomized, open-label, non-inferiority trials. Patients with late-stage T. b. gambiense infection were enrolled. The NECT regimen consisted of intravenous **eflornithine** (200 mg/kg every 12 hours for 7 days) and oral nifurtimox (5 mg/kg every 8 hours for 10 days). The **eflornithine** monotherapy regimen involved intravenous **eflornithine** at a dose of 100 mg/kg every 6 hours for 14 days. The primary endpoint was the cure rate at 18 months post-treatment, defined as the absence of trypanosomes in body fluids.

## Efficacy in High-Risk Neuroblastoma

Oral **eflornithine** has been approved as a maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have responded to prior multiagent, multimodality therapy.

## Comparison with External Control

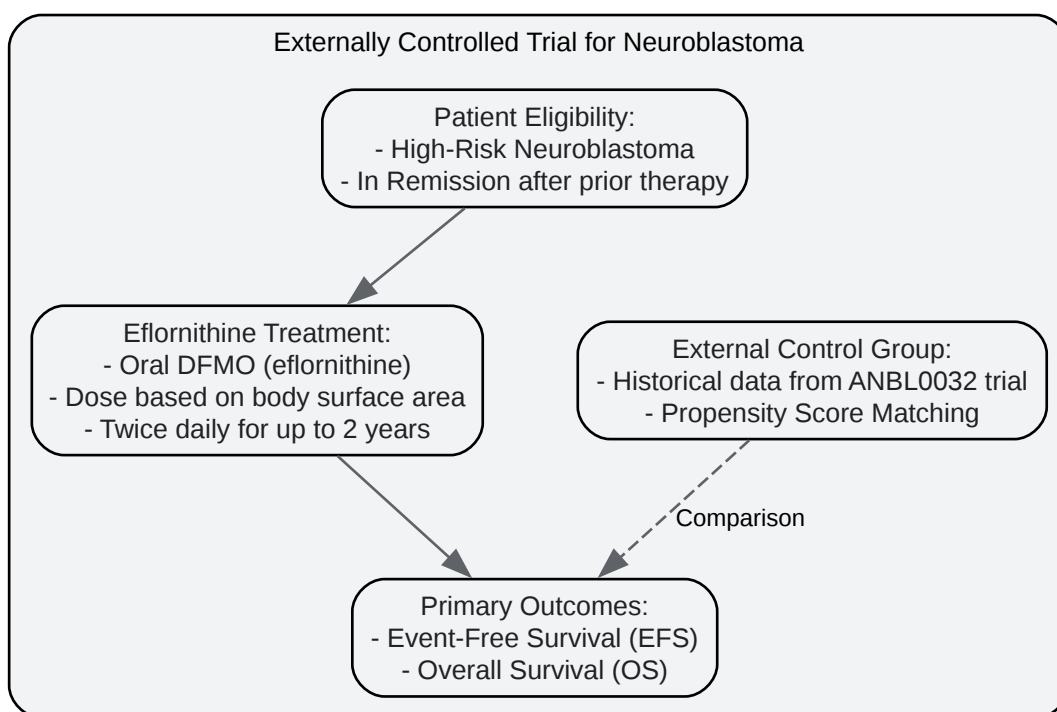
The approval of **eflornithine** for high-risk neuroblastoma was based on an externally controlled trial that compared data from a single-arm Phase II study of **eflornithine** (Study 3b, NCT02395666) with a historical control group from a previous clinical trial (ANBL0032). The results showed a significant improvement in both event-free survival (EFS) and overall survival (OS) for patients treated with **eflornithine**.

Outcome Measure	Eflornithine Maintenance Therapy	No Eflornithine (External Control)	Hazard Ratio (95% CI)	p-value
Event-Free Survival (EFS)	-	-	0.48 (0.27 - 0.85)	0.008
Overall Survival (OS)	-	-	0.32 (0.15 - 0.70)	0.007

Table 4: Efficacy of Eflornithine Maintenance Therapy in High-Risk Neuroblastoma

In a propensity score-matched analysis, the hazard ratio for EFS was 0.48 (95% CI, 0.27-0.85; P = .01) and for OS was 0.32 (95% CI, 0.15-0.70; P = .005) in favor of the **eflornithine** group.

## Experimental Protocols: High-Risk Neuroblastoma



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**Fig. 4:** Logical Relationship in the Neuroblastoma Trial.

The pivotal study for **eflornithine** in neuroblastoma (Study 3b, NCT02395666) was a single-arm, open-label, multicenter trial. Eligible patients were children and young adults with high-risk neuroblastoma in remission after completing standard multi-modal therapy. Patients received oral **eflornithine** twice daily, with the dose adjusted for body surface area, for up to two years. The control group was derived from the ANBL0032 clinical trial and matched to the **eflornithine**-treated patients using propensity scores based on baseline demographic and disease characteristics. The primary efficacy outcomes were EFS and OS.

## Safety and Tolerability

Across the different indications and formulations, **eflornithine** is generally well-tolerated.

- Topical **Eflornithine** (Hirsutism): The most common adverse events are mild and localized skin reactions, such as burning, stinging, and tingling.
- Intravenous **Eflornithine** (African Trypanosomiasis): Adverse events can include fever, pruritus, hypertension, nausea, vomiting, diarrhea, abdominal pain, headaches, and

myelosuppression. Seizures are a rare but serious side effect. The NECT regimen has a more favorable safety profile than **eflornithine** monotherapy.

- Oral **Eflornithine** (Neuroblastoma): Common adverse reactions include otitis media, diarrhea, cough, sinusitis, pneumonia, hearing loss, and myelosuppression.

## Conclusion

This meta-analysis of clinical trial outcomes demonstrates the efficacy of **eflornithine** across a range of therapeutic areas. For facial hirsutism, topical **eflornithine** is an effective treatment, both as a monotherapy and as an adjunct to laser hair removal. In the context of African trypanosomiasis, the nifurtimox-**eflornithine** combination therapy has superseded **eflornithine** monotherapy due to its non-inferior efficacy and improved safety and convenience. For high-risk neuroblastoma, oral **eflornithine** has shown significant promise in reducing the risk of relapse in patients who have completed standard therapy. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals.

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